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Compound Name:
4-(4-Aminophenoxy)pyridine-2-

carboxamide

Cat. No.: B1290018 Get Quote

An In-depth Technical Guide to the Basic Properties of 4-(4-Aminophenoxy)pyridine-2-
carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(4-Aminophenoxy)pyridine-2-carboxamide is a heterocyclic organic compound featuring a

pyridine ring, an aminophenoxy group, and a carboxamide functional group. This molecule is of

significant interest in medicinal chemistry and pharmaceutical development, primarily serving

as a critical building block in the synthesis of multi-kinase inhibitors.[1] Its pyridine-2-

carboxamide scaffold is recognized as a "privileged structure" due to its frequent appearance in

biologically active compounds, offering favorable properties such as improved water solubility

and the capacity for hydrogen bonding with biological targets.[1]

This guide provides a comprehensive overview of the fundamental physicochemical properties

of 4-(4-Aminophenoxy)pyridine-2-carboxamide, detailed experimental protocols for their

determination, and its primary role in the synthesis of advanced pharmaceutical agents.

Physicochemical Properties
The basic physicochemical properties of 4-(4-Aminophenoxy)pyridine-2-carboxamide are

summarized below. These parameters are essential for understanding the compound's
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behavior in various chemical and biological systems.

Property Value Reference

CAS Number 284462-80-2 [2]

Molecular Formula C₁₂H₁₁N₃O₂ [2]

Molecular Weight 229.23 g/mol [1][2]

Density 1.315 g/cm³ [2]

Boiling Point 462.5°C at 760 mmHg [2]

Refractive Index 1.655 [2]

Vapor Pressure 9.85E-09 mmHg at 25°C [2]

Role in Pharmaceutical Synthesis
The most prominent application of 4-(4-Aminophenoxy)pyridine-2-carboxamide is its role as

a key intermediate in the industrial synthesis of Sorafenib, a potent multi-kinase inhibitor used

in cancer therapy.[1] The compound provides the core phenoxypyridine structure of the final

drug molecule. The synthesis generally involves the reaction of an N-methylated version of this

intermediate with an isocyanate.[1]

4-(4-Aminophenoxy)-N-methyl-
pyridine-2-carboxamide

Sorafenib

Reaction

4-chloro-3-(trifluoromethyl)phenyl
isocyanate

Reaction

Click to download full resolution via product page

Caption: Logical relationship in the synthesis of Sorafenib.

Experimental Protocols
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Detailed and reproducible experimental protocols are critical for the characterization of

chemical compounds. The following sections describe methodologies for determining the pKa

and aqueous solubility of 4-(4-Aminophenoxy)pyridine-2-carboxamide.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

molecule with basic nitrogen atoms like 4-(4-Aminophenoxy)pyridine-2-carboxamide,

determining the pKa of its conjugate acid is crucial. Potentiometric titration is a common and

accurate method for this purpose.[3]

Objective: To determine the pKa value(s) of 4-(4-Aminophenoxy)pyridine-2-carboxamide in

an aqueous medium.

Materials:

4-(4-Aminophenoxy)pyridine-2-carboxamide

Standardized 0.1 M Hydrochloric Acid (HCl) solution

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

Deionized water, boiled to remove CO₂

Potassium chloride (KCl) for maintaining ionic strength

Calibrated pH meter with a glass electrode

Magnetic stirrer and stir bar

Burette (10 mL or 25 mL)

Beaker (100 mL)

Procedure:

Sample Preparation: Accurately weigh approximately 23 mg (0.1 mmol) of 4-(4-
Aminophenoxy)pyridine-2-carboxamide and dissolve it in 50 mL of deionized water in a
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beaker. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).[3]

Initial pH Measurement: Place the beaker on a magnetic stirrer, add a stir bar, and immerse

the calibrated pH electrode into the solution. Allow the pH reading to stabilize and record the

initial value.

Titration with Acid: Fill a burette with standardized 0.1 M HCl. Add the titrant in small

increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record both

the volume of HCl added and the corresponding pH reading.

Endpoint Determination: Continue the titration past the equivalence point, where a sharp

change in pH is observed.

Data Analysis:

Plot the measured pH values against the volume of HCl added to generate a titration

curve.

Determine the equivalence point (Veq) from the point of maximum slope on the curve (or

by using the first or second derivative plot).

The pH at the half-equivalence point (Veq/2) corresponds to the pKa of the most basic

functional group (likely the aniline nitrogen).

If other basic sites exist (like the pyridine nitrogen), additional inflection points may be

observed. The pKa is calculated at each half-neutralization point.[3]

Replicates: Perform the titration in triplicate to ensure reproducibility and report the mean

pKa value with the standard deviation.[3]
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Caption: Workflow for pKa determination by potentiometric titration.
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Determination of Aqueous Solubility by Shake-Flask
Method
Aqueous solubility is a critical parameter for drug candidates, influencing absorption and

bioavailability. The shake-flask method is a gold-standard technique for determining

thermodynamic equilibrium solubility.[4]

Objective: To determine the equilibrium solubility of 4-(4-Aminophenoxy)pyridine-2-
carboxamide in aqueous buffer at a physiologically relevant pH and temperature.

Materials:

4-(4-Aminophenoxy)pyridine-2-carboxamide (solid)

Phosphate-buffered saline (PBS), pH 7.4

Thermostatic shaker bath or incubator capable of maintaining 37 ± 1°C.[5]

Glass vials with screw caps

Analytical balance

Centrifuge

Syringe filters (e.g., 0.22 µm PVDF)

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Volumetric flasks and pipettes for standard solutions

Procedure:

Sample Preparation: Add an excess amount of solid 4-(4-Aminophenoxy)pyridine-2-
carboxamide to a glass vial. The amount should be sufficient to ensure that a saturated

solution is formed and solid material remains visible.

Incubation: Add a known volume of pre-warmed (37°C) PBS (pH 7.4) buffer to the vial.[5]
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Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to 37°C.

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.[4] Preliminary experiments can determine the minimum time required.[5]

Phase Separation: After incubation, allow the vials to stand undisturbed at 37°C for a short

period to allow larger particles to settle. Then, centrifuge the vials at high speed to pellet the

excess solid.

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter

the aliquot through a syringe filter to remove any remaining microscopic particles.

Quantification:

Prepare a series of standard solutions of the compound in the same buffer with known

concentrations.

Analyze the filtered supernatant and the standard solutions using a validated HPLC-UV

method.

Construct a calibration curve by plotting the peak area from the HPLC chromatograms

against the concentration of the standard solutions.

Determine the concentration of the compound in the filtered supernatant by interpolating

its peak area on the calibration curve. This concentration represents the equilibrium

solubility.

Replicates: The experiment should be performed in at least triplicate.[5]
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Caption: Workflow for solubility determination by the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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